molecular formula C15H20BrN3O B2612681 2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1240721-78-1

2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2612681
CAS No.: 1240721-78-1
M. Wt: 338.249
InChI Key: SKCMQZHZWJCLEX-UHFFFAOYSA-N
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Description

2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound characterized by the presence of a bromo-substituted aromatic amine and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the following steps:

    Aromatic Amination:

    Bromination: The selective bromination of the aromatic ring to introduce the bromo substituent.

    Acylation: The formation of the acetamide moiety through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano or bromo groups.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromo-3-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
  • 2-[(4-chloro-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
  • 2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylbutyl)acetamide

Uniqueness

2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a bromo and a cyano group allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-(4-bromo-3-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-10(2)15(4,9-17)19-14(20)8-18-12-5-6-13(16)11(3)7-12/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCMQZHZWJCLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC(=O)NC(C)(C#N)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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